(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.: 836630-16-1
Cat. No.: VC5528320
Molecular Formula: C22H22N6O3
Molecular Weight: 418.457
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 836630-16-1 |
|---|---|
| Molecular Formula | C22H22N6O3 |
| Molecular Weight | 418.457 |
| IUPAC Name | 2-amino-N-(2-methoxyethyl)-1-[(E)-(3-methoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C22H22N6O3/c1-30-11-10-24-22(29)18-19-21(27-17-9-4-3-8-16(17)26-19)28(20(18)23)25-13-14-6-5-7-15(12-14)31-2/h3-9,12-13H,10-11,23H2,1-2H3,(H,24,29)/b25-13+ |
| Standard InChI Key | HUFNLRZVFYFKKD-DHRITJCHSA-N |
| SMILES | COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)OC)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
(E)-2-Amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (CAS: 836630-16-1) is a pyrroloquinoxaline derivative with the molecular formula C₂₂H₂₂N₆O₃ and a molar mass of 418.457 g/mol. The IUPAC name delineates its structure: 2-amino-N-(2-methoxyethyl)-1-[(E)-(3-methoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)OC)N |
| InChI | InChI=1S/C22H22N6O3/c1-30-11-10-24-22(29)18-19-21(27-17-9-4-3-8-16(17)26-19)28(20(18)23)25-13-14-6-5-7-15(12-14)31-2/h3-9,12-13H,10-11,23H2,1-2H3,(H,24,29)/b25-13+ |
| InChIKey | HUFNLRZVFYFKKD-DHRITJCHSA-N |
The planar pyrroloquinoxaline core facilitates π-π stacking interactions, while the 3-methoxybenzylidene and 2-methoxyethyl groups enhance solubility and target engagement .
Spectroscopic and Computational Insights
Density functional theory (DFT) analyses of analogous pyrroloquinoxalines reveal localized electron density on the quinoxaline nitrogen atoms, which may mediate hydrogen bonding with enzymatic active sites . Nuclear magnetic resonance (NMR) data for related compounds show distinct aromatic proton signals between δ 7.2–8.5 ppm, correlating with the deshielded environment of the quinoxaline ring.
Synthesis and Manufacturing
Synthetic Route
The synthesis involves a multi-step sequence:
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Core Formation: Cyclocondensation of 2,3-diaminoquinoxaline with α-keto esters yields the pyrroloquinoxaline scaffold.
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Schiff Base Formation: Condensation of the primary amine at position 1 with 3-methoxybenzaldehyde under acidic conditions (e.g., acetic acid, 60°C) introduces the (E)-3-methoxybenzylidene moiety.
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Carboxamide Installation: Reaction of the carboxylic acid at position 3 with 2-methoxyethylamine using coupling agents (e.g., HATU, DIPEA) in DMF completes the structure.
Optimization and Yield
Key parameters include:
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Solvent Choice: Dimethylformamide (DMF) maximizes carboxamide coupling efficiency (>75% yield).
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Catalysis: Lewis acids (e.g., ZnCl₂) improve Schiff base regioselectivity, reducing byproduct formation .
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Purification: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity.
Pharmacological Activity
Enzyme Inhibition Profile
Inhibition constants (Kᵢ) against FAAH and MAGL for select pyrroloquinoxaline derivatives :
| Compound | FAAH Kᵢ (nM) | MAGL Kᵢ (nM) | Selectivity Ratio (FAAH/MAGL) |
|---|---|---|---|
| 5e | 42 ± 3 | 58 ± 4 | 0.72 |
| 5m | 28 ± 2 | 31 ± 3 | 0.90 |
While exact data for (E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide are unavailable, structural analogs exhibit balanced dual inhibition, suggesting similar behavior .
Mechanism of Action
Molecular docking studies indicate:
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The carboxamide group forms hydrogen bonds with FAAH’s Ser241 catalytic triad .
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The methoxyethyl chain occupies MAGL’s hydrophobic pocket, displacing endogenous substrates .
Physicochemical and ADMET Properties
Calculated Properties
| Parameter | Value |
|---|---|
| logP | 2.8 ± 0.3 |
| Water Solubility | 12 µg/mL (25°C) |
| **Plasma Protein Binding | 89% (predicted) |
The compound’s moderate lipophilicity (logP ~2.8) suggests adequate blood-brain barrier permeability for central nervous system targets .
Future Directions
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In Vivo Efficacy: Testing in rodent models of neuropathic pain and inflammation.
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SAR Expansion: Modifying the methoxyethyl group to enhance MAGL selectivity.
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Toxicology: Acute and chronic toxicity profiling to establish safety margins.
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